Cas no 89501-88-2 (1-ethyl-1H-imidazole-2-sulfonamide)
1-ethyl-1H-imidazole-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-2-sulfonamide,1-ethyl-
- 1H-Imidazole-2-sulfonamide,1-ethyl-(9CI)
- 1-ethyl-1H-imidazole-2-sulfonamide
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- MDL: MFCD16687875
- Inchi: 1S/C5H9N3O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)
- InChI Key: LPZIQEGOTJLQNQ-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)N(CC)C=CN=1
1-ethyl-1H-imidazole-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-274162-0.05g |
1-ethyl-1H-imidazole-2-sulfonamide |
89501-88-2 | 0.05g |
$647.0 | 2023-09-10 | ||
| Enamine | EN300-274162-0.1g |
1-ethyl-1H-imidazole-2-sulfonamide |
89501-88-2 | 0.1g |
$678.0 | 2023-09-10 | ||
| Enamine | EN300-274162-0.25g |
1-ethyl-1H-imidazole-2-sulfonamide |
89501-88-2 | 0.25g |
$708.0 | 2023-09-10 | ||
| Enamine | EN300-274162-0.5g |
1-ethyl-1H-imidazole-2-sulfonamide |
89501-88-2 | 0.5g |
$739.0 | 2023-09-10 | ||
| Enamine | EN300-274162-1.0g |
1-ethyl-1H-imidazole-2-sulfonamide |
89501-88-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-274162-2.5g |
1-ethyl-1H-imidazole-2-sulfonamide |
89501-88-2 | 2.5g |
$1509.0 | 2023-09-10 | ||
| Enamine | EN300-274162-5.0g |
1-ethyl-1H-imidazole-2-sulfonamide |
89501-88-2 | 5.0g |
$4309.0 | 2023-03-01 | ||
| Enamine | EN300-274162-10.0g |
1-ethyl-1H-imidazole-2-sulfonamide |
89501-88-2 | 10.0g |
$6390.0 | 2023-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529968-50mg |
1-Ethyl-1H-imidazole-2-sulfonamide |
89501-88-2 | 98% | 50mg |
¥26930.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529968-100mg |
1-Ethyl-1H-imidazole-2-sulfonamide |
89501-88-2 | 98% | 100mg |
¥32930.00 | 2024-04-26 |
1-ethyl-1H-imidazole-2-sulfonamide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-ethyl-1H-imidazole-2-sulfonamide
Recent Advances in the Study of 1-Ethyl-1H-imidazole-2-sulfonamide (CAS: 89501-88-2): A Promising Compound in Chemical Biology and Pharmaceutical Research
The compound 1-ethyl-1H-imidazole-2-sulfonamide (CAS: 89501-88-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development. The information presented herein is based on a comprehensive review of recent academic publications, patent filings, and industry reports.
Recent studies have highlighted the role of 1-ethyl-1H-imidazole-2-sulfonamide as a versatile scaffold in medicinal chemistry. Its imidazole core, coupled with the sulfonamide functional group, offers a unique combination of hydrogen bond donors and acceptors, making it an attractive candidate for drug design. Researchers have explored its potential as a carbonic anhydrase inhibitor, with preliminary results indicating promising activity against isoforms associated with various diseases, including glaucoma and cancer. The compound's ability to modulate enzyme activity has also sparked interest in its use as a tool compound for studying biological pathways.
In terms of synthesis, recent advancements have focused on optimizing the production of 1-ethyl-1H-imidazole-2-sulfonamide to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described a novel, high-yield synthetic route that employs microwave-assisted reactions, significantly reducing reaction times while maintaining excellent regioselectivity. This development is particularly relevant for scaling up production for preclinical studies. Additionally, computational studies have provided insights into the compound's molecular interactions, aiding in the design of derivatives with enhanced pharmacological properties.
The pharmacokinetic profile of 1-ethyl-1H-imidazole-2-sulfonamide has been another area of active investigation. Recent in vivo studies have demonstrated favorable absorption and distribution characteristics, with the compound showing good blood-brain barrier penetration in rodent models. This property, combined with its low toxicity profile in preliminary safety assessments, positions it as a promising lead compound for central nervous system (CNS)-targeted therapies. Researchers are particularly interested in its potential application in neurodegenerative diseases, where modulation of carbonic anhydrase activity has shown therapeutic promise.
Looking ahead, the development of 1-ethyl-1H-imidazole-2-sulfonamide derivatives represents a key research direction. Several pharmaceutical companies have filed patents covering novel analogs with improved selectivity and potency. These efforts are supported by structure-activity relationship (SAR) studies that systematically explore modifications to the imidazole ring and sulfonamide moiety. The compound's versatility as a building block in combinatorial chemistry approaches further enhances its value in drug discovery programs targeting a wide range of therapeutic areas.
In conclusion, 1-ethyl-1H-imidazole-2-sulfonamide (CAS: 89501-88-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features, combined with promising biological activity and favorable pharmacokinetic properties, make it a valuable scaffold for drug development. Ongoing research continues to uncover new applications and optimize its properties, suggesting that this compound and its derivatives may play an important role in future therapeutic innovations. Researchers and industry professionals are encouraged to monitor developments in this area closely, as they may lead to novel treatment options for various medical conditions.
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